[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride

Catalog No.
S14311344
CAS No.
63884-74-2
M.F
C12H19ClN2O2
M. Wt
258.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethyl...

CAS Number

63884-74-2

Product Name

[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride

IUPAC Name

[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

InChI

InChI=1S/C12H18N2O2.ClH/c1-9-8-10(16-12(15)14(4)5)6-7-11(9)13(2)3;/h6-8H,1-5H3;1H

InChI Key

AZUXNDIISFEPIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-]

The compound [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride, also known by its CAS number 63884-74-2, is a quaternary ammonium salt characterized by the presence of a dimethylcarbamoyloxy group attached to a 2-methylphenyl moiety. This structure imparts unique chemical properties, making it of interest in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is C15H18ClN2OC_{15}H_{18}ClN_{2}O and it has a molecular weight of approximately 284.77 g/mol.

The chemical behavior of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride can be analyzed through various types of reactions, including:

  • Nucleophilic Substitution Reactions: The dimethylcarbamoyloxy group can act as a leaving group, allowing for nucleophilic attack by other reagents.
  • Decomposition Reactions: Under certain conditions, this compound may undergo hydrolysis or thermal decomposition, leading to the release of dimethylamine and other byproducts.
  • Complexation Reactions: It can form complexes with various metal ions due to its nitrogen-containing structure, which may affect its solubility and reactivity.

The synthesis of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride typically involves:

  • Formation of the Dimethylcarbamoyloxy Group: This can be achieved through the reaction of 4-hydroxy-2-methylphenyl with dimethylcarbamoyl chloride in the presence of a base.
  • Quaternization: The resulting intermediate can then be treated with a methylating agent (such as methyl iodide) to form the quaternary ammonium salt.
  • Purification: The final product is usually purified through recrystallization or chromatography.

This compound has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting specific biological pathways.
  • Agricultural Chemicals: Due to its possible antimicrobial properties, it could be utilized in crop protection agents.
  • Material Science: As a surfactant or additive in polymer formulations to enhance properties such as solubility and stability.

Interaction studies involving [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride focus on its binding affinity with various biological macromolecules. Preliminary studies may involve:

  • In vitro assays to evaluate its effect on bacterial or fungal growth.
  • Molecular docking studies to predict interactions with enzyme active sites or receptor binding sites.

Several compounds share structural similarities with [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride. Here are some notable examples:

Compound NameCAS NumberKey Structural FeaturesUnique Properties
[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride63884-75-3Similar dimethylcarbamoyloxy groupSlightly different substitution pattern
Dimethylaminopropylamine109-55-7Contains a dimethylamino groupKnown for its role in polymerization
Benzyltrimethylammonium chloride60-12-8Quaternary ammonium salt structureUsed as a phase transfer catalyst

Uniqueness

The uniqueness of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride lies in its specific combination of functional groups and structural arrangement, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential applications in pharmaceuticals and agriculture further highlight its significance within this class of compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

258.1135055 g/mol

Monoisotopic Mass

258.1135055 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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